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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and professionals working to enhance the

external quantum efficiency (EQE) of Indium Nitride (InN)-based and Indium Gallium Nitride

(InGaN)-based Light Emitting Diodes (LEDs).

Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization

of InN-based LEDs that can lead to low EQE.

Issue 1: Low Overall External Quantum Efficiency (EQE)

Low EQE is a multifaceted problem that can stem from inefficiencies in both internal quantum

efficiency (IQE) and light extraction efficiency (LEE). The following flowchart outlines a

systematic approach to diagnosing and addressing the root cause.
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Caption: Troubleshooting workflow for low EQE in InN-based LEDs.

Frequently Asked Questions (FAQs)
Q1: My InGaN LED shows a significant drop in efficiency at higher current densities (efficiency

droop). What are the primary causes and how can I mitigate this?

A1: Efficiency droop in InGaN-based LEDs is a well-known issue. The primary suspected

causes include:

Auger Recombination: This is a non-radiative recombination process where the energy from

an electron-hole pair recombination is transferred to a third carrier. This effect becomes more

pronounced at high carrier densities.

Electron Leakage: Insufficient confinement of electrons within the quantum well (QW) active

region can lead to electrons overflowing into the p-type layers, where they do not contribute

to light generation.

Defect-Related Recombination: At high currents, carrier delocalization can increase the

likelihood of encountering defects, leading to higher non-radiative recombination.

Mitigation Strategies:
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Quantum Well Engineering: Employing wider quantum wells or multiple quantum wells

(MQWs) can reduce the carrier density within the active region for a given current, thus

suppressing Auger recombination.[1]

Electron Blocking Layer (EBL): The use of a p-type AlGaN EBL between the active region

and the p-GaN layer can help confine electrons to the QWs.

Improved Crystal Quality: Reducing the density of threading dislocations through optimized

buffer layers and growth conditions can minimize non-radiative recombination pathways.

Q2: I am fabricating micro-LEDs and observe a significant decrease in EQE as the device size

shrinks. What is causing this "size effect"?

A2: The size-dependent EQE reduction in micro-LEDs is primarily attributed to increased

surface recombination due to a larger surface-to-volume ratio.[2] The plasma etching process

used to define the mesas creates sidewall damage and dangling bonds, which act as non-

radiative recombination centers.[3][4]

Solutions:

Sidewall Passivation: Depositing a dielectric layer such as Al₂O₃, SiO₂, or AlN on the mesa

sidewalls can passivate these surface defects.[2][3][5] Atomic Layer Deposition (ALD) is a

particularly effective method for this due to its conformal coating capabilities.[5][6]

Chemical Treatment: Wet chemical etching using solutions like potassium hydroxide (KOH)

can remove the damaged sidewall material before passivation.[1]

Q3: What are the main challenges in growing high-quality, high-Indium-content InGaN for red

LEDs?

A3: Achieving efficient red emission from InGaN LEDs is challenging due to several factors:

Large Lattice Mismatch: There is a significant lattice mismatch between InN and GaN, which

leads to high strain and the generation of crystal defects in high-In-content InGaN layers.[7]

Low Growth Temperature: High indium incorporation requires lower MOCVD growth

temperatures, which can compromise the material's crystalline quality.
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Quantum-Confined Stark Effect (QCSE): The strong piezoelectric fields in strained high-In-

content InGaN QWs cause a spatial separation of electron and hole wavefunctions, reducing

the radiative recombination rate.[8][9]

Indium Phase Separation: InGaN alloys with high indium content are prone to phase

separation, leading to inhomogeneous emission.

Improvement Strategies:

Strain Engineering: Utilizing advanced buffer layer structures can help manage the strain in

the active region.[10]

Quantum Well Design: Inserting an ultrathin InN layer within the InGaN quantum well can

help to reduce the piezoelectric polarization and improve the electron-hole wavefunction

overlap.[8]

Q4: How can I improve the light extraction efficiency (LEE) of my planar InN-based LED?

A4: The high refractive index of GaN (around 2.5) compared to air (1.0) leads to significant total

internal reflection (TIR) at the semiconductor-air interface, trapping a large portion of the

generated light.[11] To improve LEE, you can employ the following techniques:

Surface Roughening/Texturing: Creating a rough surface on the top layer of the LED

(typically n-GaN) scatters the light, increasing the probability of photons escaping.[12]

Patterned Sapphire Substrates (PSS): Growing the LED structure on a patterned substrate

can redirect photons that would otherwise be trapped.

Photonic Crystals (PhCs): Fabricating a periodic nanostructure on the LED surface can

interact with the guided light modes and diffract them out of the device.[13][14]

Encapsulation: Using a high refractive index encapsulant, often in a dome shape, can reduce

the refractive index contrast at the exit surface, thereby minimizing TIR.[11]

Data Presentation: EQE Enhancement Techniques
The following tables summarize quantitative data on the effectiveness of various EQE

enhancement techniques for In(Ga)N-based LEDs.
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Table 1: Internal Quantum Efficiency (IQE) Improvement

Technique Device Type Wavelength Key Result Reference

Buffer Strain

Engineering
Green LED on Si 550 nm

IQE of 78%

achieved.
[10]

Ultrathin InN

Insertion Layer

Red LED

(Simulation)
Red

42% higher IQE

at 60 A/cm²

compared to

conventional

QW.

[8]

Table 2: Light Extraction Efficiency (LEE) and EQE Improvement

Technique Device Type Wavelength Key Result Reference

GaN Micro-

domes

Thin-Film Flip-

Chip LED
460 nm

2.5-2.7 times

enhancement in

LEE.

[13]

ITO p-electrodes
Green Micro-

LED (20x20 µm²)
Green

1.25 times

improvement in

light output

power; peak

EQE of 7.36%.

[8]

n-type

AlGaN/GaN/InGa

N Current

Spreading Layer

Blue LED Blue

~18.2%

enhancement in

output power at

350 mA.

[12]

Table 3: Sidewall Passivation for Micro-LEDs
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Passivation
Method

Device Size Key Result Reference

ALD Al₂O₃ 5x5 µm²
70% enhancement in

EQE.
[6]

ALD AlN Not specified

Reduced leakage

current by up to two

orders of magnitude

compared to Al₂O₃.

[5]

Sol-Gel SiO₂ 20x20 µm²

Peak EQE of 27.7%

(a 14% improvement

over no passivation).

[7]

Wet Etching +

Passivation
10x10 to 100x100 µm²

Suppressed size

effect, achieving high

EQE (22% to 27%).

[2]

Experimental Protocols
Protocol 1: MOCVD Growth of InGaN/GaN Quantum Wells

This protocol provides a general outline for the growth of InGaN/GaN multiple quantum wells

(MQWs) using Metal-Organic Chemical Vapor Deposition (MOCVD). Specific parameters will

vary based on the MOCVD system and desired emission wavelength.

Workflow Diagram:
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Caption: General workflow for MOCVD epitaxy of an InGaN/GaN LED structure.

Methodology:

Substrate Preparation: Begin with a c-plane sapphire substrate. Clean the substrate using

appropriate solvents to remove organic contaminants.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1203082?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer Layer Growth: Load the substrate into the MOCVD reactor. Grow a low-temperature

GaN nucleation layer followed by a high-temperature GaN buffer layer to provide a high-

quality template for subsequent layers.

n-GaN Layer Growth: Grow a silicon-doped n-type GaN layer.

Precursors: Trimethylgallium (TMGa) for Ga, Ammonia (NH₃) for N, and Silane (SiH₄) for

Si doping.

Carrier Gas: Hydrogen (H₂).

MQW Active Region Growth: Grow the InGaN/GaN multiple quantum wells. This is the most

critical step for determining the emission properties.

GaN Barriers: Grown at a higher temperature using TMGa and NH₃.

InGaN Wells: Grown at a lower temperature to facilitate indium incorporation. Precursors

include TMGa, Trimethylindium (TMIn), and NH₃. The ratio of TMIn to the total Group III

precursors and the growth temperature will determine the indium content and thus the

emission wavelength.[11][15]

Electron Blocking Layer (EBL) Growth: Deposit a magnesium-doped p-type AlGaN layer to

prevent electron overflow.

Precursors: TMGa, Trimethylaluminium (TMAl), NH₃, and

Bis(cyclopentadienyl)magnesium (Cp₂Mg) for Mg doping.

p-GaN Contact Layer Growth: Grow a heavily Mg-doped p-GaN layer for ohmic contact

formation.

Post-Growth Annealing: After growth, the wafer is typically annealed in a nitrogen

atmosphere to activate the Mg acceptors in the p-type layers.

Protocol 2: Sidewall Passivation of InGaN Micro-LEDs using ALD

This protocol describes a typical process for passivating the sidewalls of etched micro-LED

mesas using Atomic Layer Deposition (ALD).
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Workflow Diagram:
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Caption: Workflow for ALD sidewall passivation of micro-LEDs.

Methodology:

Mesa Fabrication: Fabricate micro-LED mesas down to the n-GaN layer using standard

photolithography and inductively coupled plasma (ICP) etching.
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Pre-Treatment (Optional but Recommended):

Perform a brief wet chemical etch (e.g., with dilute KOH or HF) to remove plasma-induced

damage from the sidewalls.[1]

Clean the sample to remove any photoresist residue or other contaminants. An oxygen

plasma ash followed by a solvent clean is common.

ALD Process (for Al₂O₃):

Load the sample into the ALD reactor.

Heat the substrate to the desired deposition temperature (e.g., 200-300 °C).

Perform the required number of ALD cycles to achieve the target thickness (e.g., 10-30

nm). Each cycle consists of four steps: a. Pulse of Trimethylaluminum (TMA) precursor. b.

Purge with an inert gas (e.g., N₂ or Ar). c. Pulse of the oxidant precursor (e.g., H₂O). d.

Purge with the inert gas.

Post-Passivation Processing: After passivation, open contact windows on the top of the

mesas and the n-GaN layer using photolithography and etching of the passivation layer.

Proceed with the deposition of p- and n-metal contacts to complete the device.[5][14]

Protocol 3: Fabrication of Photonic Crystals on GaN LED Surface

This protocol outlines a method for creating a 2D photonic crystal (PhC) on the top GaN

surface of an LED to enhance light extraction, using nanoimprint lithography.

Methodology:

Master Mold Fabrication: Create a master mold (e.g., on a silicon wafer) with the desired

PhC pattern (e.g., a hexagonal lattice of pillars) using electron-beam lithography and etching.

Stamp Fabrication: Replicate the master mold into a soft polymer stamp (e.g., made of

PDMS).

Nanoimprint Lithography:
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Spin-coat a layer of UV-curable nanoimprint resist onto the surface of the completed GaN

LED wafer.

Press the polymer stamp into the resist with controlled pressure.

Cure the resist by exposing it to UV light through the transparent stamp.

Separate the stamp, leaving the PhC pattern in the hardened resist.

Pattern Transfer:

Use the patterned resist as a mask for a dry etching process (e.g., ICP etching) to transfer

the pattern into the underlying GaN layer.[16] The etching depth needs to be carefully

controlled to maximize light extraction without damaging the quantum wells.

Resist Removal: Remove any remaining resist using a suitable solvent or oxygen plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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